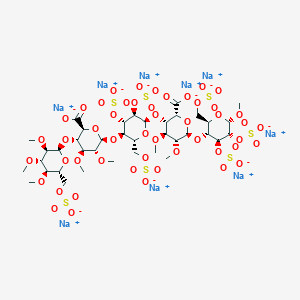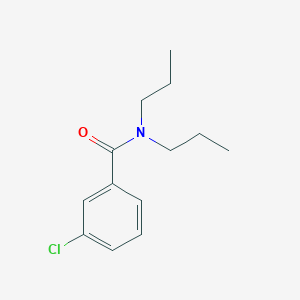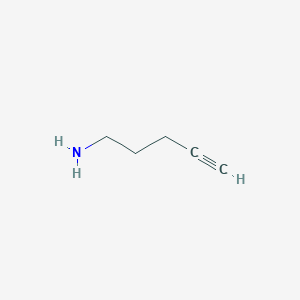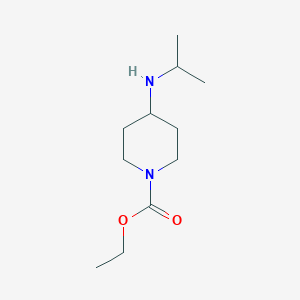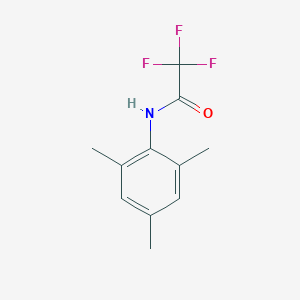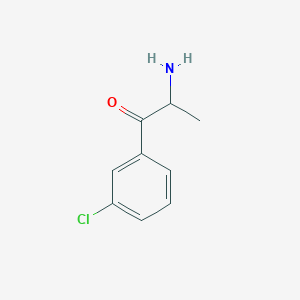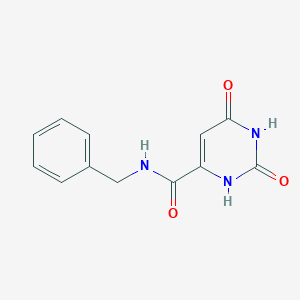![molecular formula C24H18ClN3O5S B190236 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-73-9](/img/structure/B190236.png)
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea functions as a competitive inhibitor of the ATP-binding site of Src family kinases. It prevents the phosphorylation of tyrosine residues on target proteins, which are involved in cell proliferation, survival, and migration. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
生化学的および生理学的効果
In addition to its anti-cancer effects, 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which could have potential applications in the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is its specificity for Src family kinases, which allows for the selective inhibition of these targets without affecting other signaling pathways. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its usefulness in certain contexts. Additionally, its solubility and stability can be a challenge in some experimental systems.
将来の方向性
There are several potential future directions for research on 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the combination of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea with other targeted therapies or immunotherapies, which could enhance its anti-cancer effects. Finally, the potential applications of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in other disease contexts, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
合成法
The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea involves several steps, starting with the condensation of 2-acetyl-6-chloro-4-methylphenol with paraformaldehyde to form 6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. This intermediate is then reacted with 4-nitrobenzaldehyde to form 1-(4-nitrobenzylidene)-6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. The final step involves the reaction of this intermediate with phenyl isocyanate and sulfonyl chloride to form 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea.
科学的研究の応用
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
CAS番号 |
198649-73-9 |
|---|---|
製品名 |
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
分子式 |
C24H18ClN3O5S |
分子量 |
495.9 g/mol |
IUPAC名 |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30) |
InChIキー |
MJVYTGJQDZJGED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
正規SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
同義語 |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
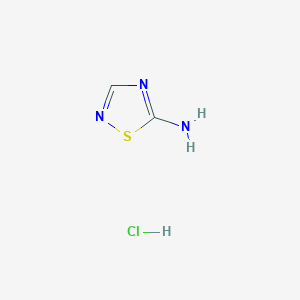
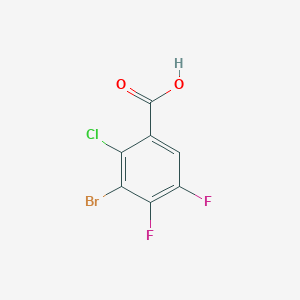
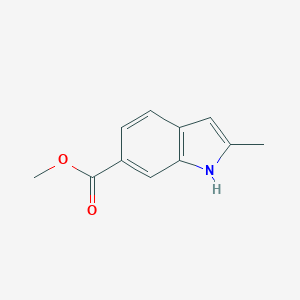
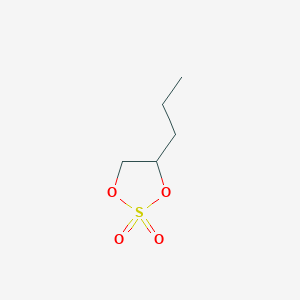
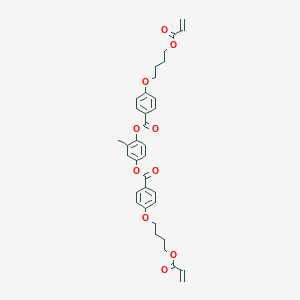
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
